molecular formula C9H11Br2NOS B8406717 4,5-Dibromo-thiophene-2-carboxylic acid t-butyl-amide

4,5-Dibromo-thiophene-2-carboxylic acid t-butyl-amide

Cat. No. B8406717
M. Wt: 341.06 g/mol
InChI Key: DLDYVFUVHHMTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789437

Procedure details

10 g (0.034 mol) of 4,5-dibromo-thiophene-2-carbonyl chloride in 100 ml of toluene are treated dropwise at room temperature with 5.0 g (0.068 mol) of tert-butyl-amine in 20 ml of toluene. The reaction mixture is then stirred at 50° C. for one hour, cooled to room temperature and treated with water. The organic phase is separated off, rewashed with water and concentrated under reduced pressure. After treating the residue with hexane, the crystalline residue which is deposited is filtered off and dried at 50° C. under reduced pressure. 4.8 g (41.4% of theory) of 4,5-dibromo-thiophene-2-carboxylic acid t-butyl-amide of melting point 190° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](Cl)=[O:9])[S:5][C:6]=1[Br:7].[C:11]([NH2:15])([CH3:14])([CH3:13])[CH3:12].O>C1(C)C=CC=CC=1>[C:11]([NH:15][C:8]([C:4]1[S:5][C:6]([Br:7])=[C:2]([Br:1])[CH:3]=1)=[O:9])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(SC1Br)C(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 50° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After treating the residue with hexane
FILTRATION
Type
FILTRATION
Details
the crystalline residue which is deposited is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C=1SC(=C(C1)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 41.4%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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